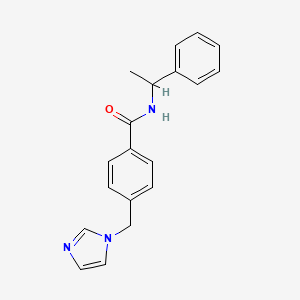![molecular formula C23H28ClNO2 B6075249 4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine](/img/structure/B6075249.png)
4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine, also known as BCP, is a chemical compound that has been studied extensively for its potential applications in scientific research. BCP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mécanisme D'action
The mechanism of action of 4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzyme activity. This compound has been shown to modulate voltage-gated sodium channels, calcium channels, and potassium channels, which may contribute to its analgesic and anticonvulsant effects. This compound has also been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesic, anticonvulsant, and anxiolytic effects. This compound has been shown to reduce pain sensitivity in animal models, which may be due to its ability to modulate voltage-gated sodium channels. This compound has also been shown to reduce seizure activity in animal models, which may be due to its ability to modulate voltage-gated calcium channels. Additionally, this compound has been shown to reduce anxiety-like behavior in animal models, which may be due to its ability to inhibit the activity of acetylcholinesterase and monoamine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine has several advantages for lab experiments, including its ability to modulate ion channels and inhibit enzyme activity. This compound has been shown to have potent effects on various ion channels and enzymes, which makes it a useful tool for investigating the function of these molecules. However, this compound also has some limitations for lab experiments, including its potential toxicity and lack of selectivity. This compound has been shown to be toxic at high doses, which may limit its use in certain experiments. Additionally, this compound has been shown to lack selectivity for certain ion channels and enzymes, which may make it difficult to study specific molecules in isolation.
Orientations Futures
There are several future directions for research on 4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine, including investigating its potential as a therapeutic agent for various diseases. This compound has been shown to have potential as an analgesic, anticonvulsant, and anxiolytic agent, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. Additionally, future research could focus on developing more selective derivatives of this compound, which may improve its efficacy and reduce its potential toxicity.
Méthodes De Synthèse
4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine can be synthesized using various methods, including the Mannich reaction, reductive amination, and Grignard reaction. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone, followed by the addition of benzyl chloride to produce this compound. Reductive amination involves the reduction of a ketone or aldehyde with an amine, followed by the addition of benzyl chloride to produce this compound. The Grignard reaction involves the addition of a Grignard reagent to a ketone, followed by the addition of benzyl chloride to produce this compound.
Applications De Recherche Scientifique
4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine has been studied extensively for its potential applications in scientific research. It has been investigated for its ability to modulate various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. This compound has also been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, this compound has been investigated for its potential as an analgesic, anticonvulsant, and anxiolytic agent.
Propriétés
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(4-chloro-3-methylphenoxy)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO2/c1-17-15-20(9-10-21(17)24)27-23(2,3)22(26)25-13-11-19(12-14-25)16-18-7-5-4-6-8-18/h4-10,15,19H,11-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJNDDRKWSKLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)N2CCC(CC2)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(1,4-dioxan-2-ylmethyl)acetamide](/img/structure/B6075179.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6075183.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)

![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)
![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)

![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[3-(methylthio)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6075251.png)


